2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 960067-33-8
Cat. No.: VC2665941
Molecular Formula: C13H17BF2O3
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 960067-33-8 |
---|---|
Molecular Formula | C13H17BF2O3 |
Molecular Weight | 270.08 g/mol |
IUPAC Name | 2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)17-11(15)16/h5-8,11H,1-4H3 |
Standard InChI Key | ZIBYFIJKYIKOEX-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity and Basic Properties
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the family of arylboronic acid pinacol esters, specifically those containing fluorinated substituents. This compound features a phenyl ring with a difluoromethoxy group at the ortho (2-) position, bonded to a pinacol boronate ester. The difluoromethoxy group (OCHF₂) is a key structural feature that contributes to the compound's physical and chemical properties. Based on structural analysis of similar compounds, this molecule likely possesses a molecular formula of C₁₃H₁₇BF₂O₃, with an expected molecular weight of approximately 270-275 g/mol (calculated based on atomic weights of constituent elements).
Structural Comparison with Related Compounds
Several structurally related compounds provide insights into the characteristics of our target molecule. For instance, 2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane differs only in the position of the difluoromethoxy group (meta instead of ortho) . Similarly, 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contains the same ortho-difluoromethoxy group but with an additional fluorine at the para position . The comparison of these structural analogs is presented in Table 1.
Table 1: Structural Comparison of Difluoromethoxy-Substituted Pinacol Boronate Esters
Key Structural Features and Their Implications
The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a protected form of boronic acid that offers enhanced stability compared to free boronic acids. The tetramethyl substitution pattern on the dioxaborolane ring contributes to steric protection of the boron center. The difluoromethoxy group at the ortho position likely influences the reactivity of the boronate ester through electronic effects and potentially through steric interactions due to its proximity to the boron center. The difluoromethoxy group also contributes unique properties including enhanced lipophilicity, metabolic stability, and hydrogen bond acceptor capabilities that might be valuable in medicinal chemistry applications.
Synthesis and Preparation Methods
General Synthetic Routes to Arylboronic Acid Pinacol Esters
Based on established methodologies for structurally related compounds, several synthetic approaches can be proposed for preparing 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The most common and efficient method would likely be palladium-catalyzed borylation of the corresponding aryl halides.
Palladium-Catalyzed Borylation
The synthesis would likely follow a protocol similar to that described for other pinacol boronate esters. As indicated in the search results for 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane, a general method involves the borylation of aryl halides using bis(pinacolato)diboron . The key steps in this process are:
-
Reaction of 2-(difluoromethoxy)aryl halide (bromide or iodide) with bis(pinacolato)diboron
-
Catalysis by a palladium complex, typically (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
-
Use of a base, commonly potassium acetate
-
Reaction in a polar aprotic solvent such as DMF or DMSO
-
Heating under inert atmosphere
-
Subsequent workup and purification
A generalized reaction scheme based on the described methodology would be as follows:
2-(difluoromethoxy)bromobenzene + bis(pinacolato)diboron → 2-(2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The general procedure would involve mixing the aryl halide (1 equivalent), bis(pinacolato)diboron (1.2-1.5 equivalents), and potassium acetate (3 equivalents) in DMF under argon atmosphere, followed by addition of the palladium catalyst (3-5 mol%). The reaction mixture would be heated at 85-100°C for 2-3 hours, then worked up and purified by flash chromatography .
Alternative Synthetic Approaches
Other potential synthetic routes might include:
-
Direct borylation of 2-(difluoromethoxy)benzene via iridium-catalyzed C-H activation
-
Conversion of 2-(difluoromethoxy)phenyllithium or the corresponding Grignard reagent with a boron electrophile
-
Functional group interconversion from other boron derivatives
Chemical Properties and Reactivity
General Reactivity Patterns
As a pinacol boronate ester, 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would be expected to participate in various transformations typical of organoboron compounds. The most significant reactivity would be in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it would serve as the nucleophilic partner.
Suzuki-Miyaura Coupling Reactions
The primary application of this compound would likely be in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds . This reaction typically proceeds under palladium catalysis in the presence of a base. The electron-withdrawing difluoromethoxy group at the ortho position might influence the rate and efficiency of the coupling reaction through electronic effects on the boron center.
Stability Considerations
Spectroscopic and Analytical Characterization
Mass Spectrometry
Mass spectrometric analysis would likely show characteristic fragmentation patterns, including loss of the pinacol group and fragmentation of the difluoromethoxy moiety. The molecular ion peak would correspond to the molecular weight of approximately 270-275 g/mol.
Infrared Spectroscopy
Characteristic IR absorption bands would be expected for:
-
B-O stretching (typically around 1350-1380 cm⁻¹)
-
C-F stretching (around 1000-1200 cm⁻¹)
-
C-O stretching (around 1200-1300 cm⁻¹)
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would be as a building block in Suzuki-Miyaura cross-coupling reactions . The compound could serve as an important intermediate in the synthesis of:
-
Pharmaceutically active compounds containing the difluoromethoxy group
-
Agrochemicals with enhanced properties
-
Fluorinated materials with specialized properties
-
Advanced organic materials for electronic applications
Medicinal Chemistry Applications
The difluoromethoxy group is of particular interest in medicinal chemistry due to its unique properties:
-
Enhanced metabolic stability compared to methoxy groups
-
Lipophilicity modulation
-
Hydrogen bond acceptor capabilities
-
Unique conformational preferences
These properties make 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane potentially valuable for constructing drug candidates with improved pharmacokinetic properties.
Comparative Analysis with Related Compounds
Structure-Reactivity Relationships
Table 2 presents a comparison of reactivity patterns among structurally related compounds, highlighting the influence of substituent position and electronic effects.
Table 2: Comparative Analysis of Reactivity Patterns in Related Compounds
Compound | Position of Substituent | Expected Relative Reactivity in Suzuki Coupling | Key Influencing Factors |
---|---|---|---|
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ortho | Potentially moderated | Steric hindrance from ortho substituent; electronic effects of OCHF₂ |
2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | meta | Higher than ortho-substituted | Less steric hindrance; electronic effects primarily inductive |
2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ortho + para | Potentially enhanced | Additional electron-withdrawing effect of para-fluoro substituent |
Fluorine-Containing Boronic Esters
The presence of fluorine atoms in organoboron compounds can significantly alter their properties and reactivity. Compounds like 4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane and 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represent related fluorinated boronic esters that have been studied and potentially patented, suggesting commercial or research interest in these structures.
Intellectual Property Landscape
Patent Considerations
Similar compounds such as 2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have patent associations as indicated by their listings in WIPO PATENTSCOPE . This suggests that 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane might also be covered by existing patents or patent applications, particularly if it serves as an intermediate in pharmaceutical or agrochemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume